H-Arg(Pbf)-OtBu HCl (CAS 1217317-67-3) is an orthogonally protected arginine building block optimized for solution-phase peptide synthesis (LPPS) and fragment condensation . Featuring a free N-terminal alpha-amino group, a tert-butyl (OtBu) protected C-terminus, and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protected guanidino side chain, this compound serves as a highly compatible sequence acceptor [1]. Supplied as a stable hydrochloride salt, it offers precise stoichiometry and extended shelf life compared to its free base counterpart. Its primary procurement value lies in enabling single-step global deprotection under standard acidic conditions (TFA), streamlining downstream purification and maximizing yields in complex peptide manufacturing .
Substituting H-Arg(Pbf)-OtBu HCl with older sulfonyl-protected analogs (like Pmc or Mtr) or different C-terminal esters (like OMe or OBzl) introduces severe process bottlenecks [1]. Pmc and Mtr groups require prolonged exposure to highly concentrated trifluoroacetic acid (TFA) for removal, which aggressively promotes side reactions such as tryptophan alkylation and peptide backbone degradation . Furthermore, substituting the OtBu ester with methyl (OMe) or benzyl (OBzl) esters breaks the orthogonality required for single-step global deprotection, forcing manufacturers to add harsh saponification or catalytic hydrogenation steps. Attempting to use the free base form instead of the HCl salt leads to rapid degradation, hygroscopicity, and inconsistent coupling stoichiometry, ultimately reducing batch-to-batch reproducibility and increasing overall manufacturing costs [2].
The Pbf protecting group demonstrates significantly faster cleavage kinetics under standard TFA conditions compared to the legacy Pmc group [1]. While Pmc deprotection often requires prolonged acid exposure that exacerbates side reactions, Pbf is rapidly cleaved, minimizing the generation of reactive sulfonyl electrophiles. In comparative syntheses of tryptophan-containing peptides, the use of Arg(Pbf) yielded 69% of the desired target after a 3-hour TFA treatment, whereas Arg(Pmc) yielded only 46% due to extensive tryptophan alkylation [1]. This quantitative advantage makes H-Arg(Pbf)-OtBu HCl critical for maximizing crude purity in complex sequences.
| Evidence Dimension | Peptide yield after 3-hour TFA cleavage (Trp-containing sequence) |
| Target Compound Data | 69% yield (using Pbf protection) |
| Comparator Or Baseline | 46% yield (using Pmc protection) |
| Quantified Difference | 23% absolute increase in target peptide yield |
| Conditions | 3-hour cleavage in TFA (standard global deprotection) |
Faster cleavage kinetics directly translate to higher crude yields and simplified HPLC purification, driving down the cost of goods in commercial peptide manufacturing.
The C-terminal tert-butyl (OtBu) ester in H-Arg(Pbf)-OtBu HCl is fully compatible with standard TFA-based global deprotection protocols, cleaving concurrently with the Pbf group [1]. In contrast, utilizing a methyl ester (OMe) comparator necessitates a two-step deprotection sequence: a harsh alkaline saponification to remove the OMe group, followed by TFA cleavage for the side chain. Alkaline hydrolysis frequently induces C-terminal epimerization and aspartimide formation. By utilizing the OtBu ester, manufacturers eliminate the alkaline step entirely, preserving chiral integrity and reducing total process time [1].
| Evidence Dimension | Number of deprotection steps and reagent compatibility |
| Target Compound Data | 1 step (TFA-mediated concurrent cleavage of OtBu and Pbf) |
| Comparator Or Baseline | H-Arg(Pbf)-OMe (2 steps: alkaline saponification + TFA cleavage) |
| Quantified Difference | Elimination of 1 distinct chemical step and avoidance of basic conditions |
| Conditions | Solution-phase fragment deprotection |
Elimating the alkaline saponification step prevents base-catalyzed epimerization and significantly reduces cycle times in large-scale solution-phase synthesis.
Arginine derivatives with a free alpha-amino group are inherently unstable as free bases, rapidly absorbing atmospheric moisture and carbon dioxide, which leads to unpredictable molecular weights and self-condensation . H-Arg(Pbf)-OtBu HCl is supplied as a highly crystalline hydrochloride salt, which effectively locks the alpha-amine in a protonated, unreactive state until neutralized in situ with a tertiary amine during the coupling step. This salt form ensures high purity retention over extended storage and allows for exact stoichiometric calculations, whereas the free base form exhibits variable assay values that compromise coupling efficiency .
| Evidence Dimension | Handling stability and stoichiometric predictability |
| Target Compound Data | Stable, weighable solid with fixed molecular weight (519.10 g/mol) |
| Comparator Or Baseline | H-Arg(Pbf)-OtBu free base (hygroscopic, variable mass, prone to degradation) |
| Quantified Difference | Reliable purity retention and exact molar equivalents |
| Conditions | Ambient storage and standard weighing protocols |
Procurement of the HCl salt guarantees batch-to-batch reproducibility and prevents costly coupling failures caused by degraded or inaccurately weighed free-base precursors.
Highly suited for acting as the C-terminal residue in liquid-phase fragment condensation, where the free N-terminus accepts an incoming acyl donor, and the OtBu/Pbf groups remain intact until final global deprotection [1].
Highly suitable for incorporating protected arginine into non-polymeric small molecules where orthogonal deprotection (acid-labile OtBu/Pbf vs base-labile or hydrogenation-labile groups on other fragments) is required to prevent unwanted side reactions [2].
A critical building block for commercial-scale synthesis where minimizing tryptophan alkylation during the final TFA cleavage step is essential for achieving viable economic yields [3].